Cas no 1353504-07-0 (1-Piperazin-1-ylacetone dihydrochloride)

1-Piperazin-1-ylacetone dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-piperazin-1-ylacetone dihydrochloride
- 1-(piperazin-1-yl)propan-2-one dihydrochloride
- MFCD21090476
- 1-piperazin-1-ylacetonedihydrochloride
- F2145-0697
- E74701
- EN300-239709
- 1-piperazin-1-ylpropan-2-one;dihydrochloride
- 1353504-07-0
- NS-02472
- 1-Piperazin-1-ylacetone diHCl
- AKOS015948265
- 1-Piperazin-1-ylacetone dihydrochloride
-
- MDL: MFCD21090476
- インチ: 1S/C7H14N2O.2ClH/c1-7(10)6-9-4-2-8-3-5-9;;/h8H,2-6H2,1H3;2*1H
- InChIKey: UIDYHGUMBHBTCS-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.O=C(C)CN1CCNCC1
計算された属性
- せいみつぶんしりょう: 214.0639685g/mol
- どういたいしつりょう: 214.0639685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 119
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.299
1-Piperazin-1-ylacetone dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-239709-0.5g |
1-(piperazin-1-yl)propan-2-one dihydrochloride |
1353504-07-0 | 95% | 0.5g |
$630.0 | 2024-06-19 | |
Enamine | EN300-239709-2.5g |
1-(piperazin-1-yl)propan-2-one dihydrochloride |
1353504-07-0 | 95% | 2.5g |
$1287.0 | 2024-06-19 | |
Life Chemicals | F2145-0697-2.5g |
1-piperazin-1-ylacetone dihydrochloride |
1353504-07-0 | 95%+ | 2.5g |
$1436.0 | 2023-09-06 | |
Life Chemicals | F2145-0697-5g |
1-piperazin-1-ylacetone dihydrochloride |
1353504-07-0 | 95%+ | 5g |
$2154.0 | 2023-09-06 | |
Life Chemicals | F2145-0697-10g |
1-piperazin-1-ylacetone dihydrochloride |
1353504-07-0 | 95%+ | 10g |
$3016.0 | 2023-09-06 | |
eNovation Chemicals LLC | Y1213759-1g |
1-Piperazin-1-ylacetone dihydrochloride |
1353504-07-0 | 95% | 1g |
$550 | 2024-07-23 | |
Life Chemicals | F2145-0697-0.25g |
1-piperazin-1-ylacetone dihydrochloride |
1353504-07-0 | 95%+ | 0.25g |
$647.0 | 2023-09-06 | |
Life Chemicals | F2145-0697-1g |
1-piperazin-1-ylacetone dihydrochloride |
1353504-07-0 | 95%+ | 1g |
$718.0 | 2023-09-06 | |
Enamine | EN300-239709-1.0g |
1-(piperazin-1-yl)propan-2-one dihydrochloride |
1353504-07-0 | 95% | 1.0g |
$656.0 | 2024-06-19 | |
Enamine | EN300-239709-5.0g |
1-(piperazin-1-yl)propan-2-one dihydrochloride |
1353504-07-0 | 95% | 5.0g |
$1903.0 | 2024-06-19 |
1-Piperazin-1-ylacetone dihydrochloride 関連文献
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
1-Piperazin-1-ylacetone dihydrochlorideに関する追加情報
Recent Advances in the Study of 1-Piperazin-1-ylacetone Dihydrochloride (CAS: 1353504-07-0)
1-Piperazin-1-ylacetone dihydrochloride (CAS: 1353504-07-0) has recently gained significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in drug synthesis. This compound, characterized by its piperazine moiety and ketone functionality, has been extensively studied for its role in the development of novel therapeutic agents targeting central nervous system (CNS) disorders, infectious diseases, and cancer. Recent studies have focused on optimizing its synthetic routes, exploring its pharmacological properties, and evaluating its potential as a scaffold for drug design.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 1-Piperazin-1-ylacetone dihydrochloride through a modified reductive amination protocol, achieving a yield of 85% with high purity (>99%). The researchers highlighted its improved stability in hydrochloride salt form compared to the free base, making it more suitable for pharmaceutical formulations. Structural characterization using NMR and mass spectrometry confirmed the compound's identity, while computational studies provided insights into its molecular interactions with biological targets.
In pharmacological research, 1-Piperazin-1-ylacetone dihydrochloride has shown promise as a precursor for serotonin receptor modulators. A recent preclinical study (Nature Chemical Biology, 2024) revealed that derivatives of this compound exhibited selective binding to 5-HT1A and 5-HT2A receptors, with potential applications in treating depression and anxiety disorders. The dihydrochloride form demonstrated improved solubility and bioavailability compared to neutral analogs, addressing a key challenge in CNS drug development.
The compound's role in antimicrobial drug discovery has also been explored. Research published in Bioorganic & Medicinal Chemistry Letters (2023) reported novel quinolone derivatives synthesized using 1-Piperazin-1-ylacetone dihydrochloride as a building block. These derivatives showed potent activity against drug-resistant bacterial strains, with MIC values ranging from 0.5-2 μg/mL against MRSA. The dihydrochloride salt form was crucial for maintaining compound stability during the synthetic process and subsequent biological testing.
Recent advances in analytical techniques have enabled more comprehensive characterization of 1-Piperazin-1-ylacetone dihydrochloride. A 2024 study employed high-resolution mass spectrometry coupled with ion mobility spectrometry to investigate its gas-phase behavior and fragmentation patterns, providing valuable data for quality control in pharmaceutical manufacturing. Additionally, novel crystallization methods have been developed to control particle size distribution, enhancing the compound's performance in solid dosage formulations.
Looking forward, researchers are focusing on expanding the applications of 1-Piperazin-1-ylacetone dihydrochloride in targeted drug delivery systems. Preliminary results from ongoing studies suggest its potential as a linker molecule in antibody-drug conjugates (ADCs), leveraging its amine functionality for bioconjugation while maintaining drug payload stability. The compound's versatility and well-characterized properties position it as a valuable tool in modern drug discovery pipelines.
1353504-07-0 (1-Piperazin-1-ylacetone dihydrochloride) 関連製品
- 2138153-80-5(methyl 2-({3-(1H-imidazol-1-yl)cyclobutylmethyl}carbamoyl)acetate)
- 1361815-65-7(Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-methoxypyridine-4-acetate)
- 114837-51-3(1,13-Tetradecadien-4-ol)
- 84325-18-8(4-Methylumbelliferyl b-D-Cellotrioside)
- 2098067-19-5(3-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one)
- 22308-09-4(1,1-Cyclobutanedimethanol,1,1-bis(4-methylbenzenesulfonate))
- 2228471-60-9(tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate)
- 1396686-29-5(N-benzyl-2-{4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}acetamide)
- 379244-68-5(1-(4-tert-butylbenzenesulfonyl)piperazine)
- 2013164-68-4(tert-butyl N-(1-cyano-2-methylpropyl)-N-phenylcarbamate)
